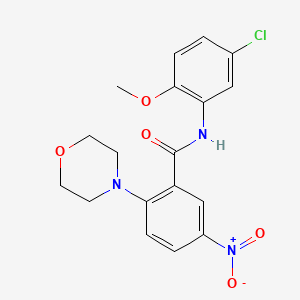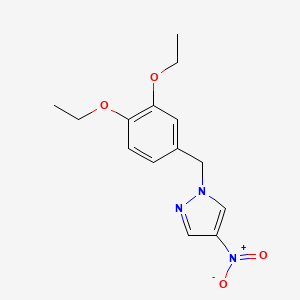![molecular formula C21H19N3O3 B4389990 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389990.png)
2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide
描述
2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as MPBA, is a chemical compound that is commonly used in scientific research. It belongs to the class of benzamide compounds and has a molecular weight of 375.4 g/mol. MPBA is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide involves its binding to the ATP-binding site of CK2, which prevents the phosphorylation of its substrates. This leads to the inhibition of CK2 activity and downstream signaling pathways. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
Biochemical and Physiological Effects
2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide inhibits the activity of CK2 in a dose-dependent manner. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has also been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has anti-tumor activity in various mouse models of cancer. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has several advantages as a tool for studying the role of CK2 in various cellular processes and diseases. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the downstream signaling pathways of CK2. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has also been shown to have anti-tumor activity in various mouse models of cancer, making it a potential therapeutic agent for cancer. However, there are also some limitations to the use of 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide in lab experiments. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has low solubility in aqueous solutions, which can limit its use in certain assays. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide also has poor bioavailability and rapid metabolism in vivo, which can limit its use as a therapeutic agent.
未来方向
There are several future directions for the use of 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide in scientific research. One direction is to study the role of CK2 in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide can be used as a tool to study the downstream signaling pathways of CK2 and to develop new therapeutic agents that target CK2. Another direction is to develop new formulations of 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide that improve its solubility and bioavailability in vivo. This can improve the efficacy of 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide as a therapeutic agent for cancer and other diseases. Finally, future studies can focus on identifying new targets of 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide and developing new compounds that are more potent and selective inhibitors of CK2.
科学研究应用
2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide is commonly used in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been implicated in the development of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of CK2 both in vitro and in vivo, making it a valuable tool for studying the role of CK2 in various cellular processes and diseases.
属性
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-27-17-8-4-7-16(12-17)20(25)24-19-10-3-2-9-18(19)21(26)23-14-15-6-5-11-22-13-15/h2-13H,14H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIETUTMRRSITNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate](/img/structure/B4389928.png)
![N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4389929.png)

![methyl 2-{[(cyclopropylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4389942.png)


![N-(2-ethoxyphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4389961.png)
![4-bromo-N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4389964.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4389965.png)
![4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4389967.png)


![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4389994.png)
![1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B4389997.png)